Cas no 3585-47-5 (Ibuprofen impurity 1)

Ibuprofen Impurity 1 is a well-characterized reference standard used in pharmaceutical quality control and analytical research. This impurity is critical for ensuring the purity and safety of ibuprofen formulations, as it aids in the identification and quantification of potential contaminants during manufacturing. Its high chemical stability and precise structural elucidation make it a reliable tool for method validation and regulatory compliance. By providing a consistent benchmark, Ibuprofen Impurity 1 supports accurate HPLC, GC, or LC-MS analyses, facilitating adherence to pharmacopeial standards such as USP, EP, or ICH guidelines. Its availability with certified purity and detailed documentation enhances reproducibility in analytical workflows.
Ibuprofen impurity 1 structure
Ibuprofen impurity 1 structure
商品名:Ibuprofen impurity 1
CAS番号:3585-47-5
MF:C12H16O2
メガワット:192.25424
CID:296022
PubChem ID:14880971

Ibuprofen impurity 1 化学的及び物理的性質

名前と識別子

    • α-Methyl-4-propylphenylacetic Acid
    • (2RS)-2-(4-n-Propylphenyl)propanoic acid
    • 2-(4-propylphenyl)propanoic acid
    • A-METHYL-4-PROPYLPHENYLACETIC ACID
    • Benzeneacetic acid, a-methyl-4-propyl-
    • α-Methyl-4-propylphe
    • A-Methyl-4-propylbenzeneacetic Acid
    • p-Propylhydratropic Acid
    • Ibuprofen impurity 1
    • Ibuprofen Impurity 5
    • alpha-Methyl-4-propylphenylacetic Acid
    • SCHEMBL471134
    • FT-0671935
    • alpha-Methyl-4-propylbenzeneacetic acid
    • 2-(4-n-Propylphenyl)propanoic Acid
    • Benzeneacetic acid, alpha-methyl-4-propyl-
    • 2-(p-Propylphenyl)propionic acid
    • starbld0000895
    • UNII-V35DW8V3WE
    • ?-Methyl-4-propylphenylacetic Acid
    • 2-(4-n-Propylphenyl)propionic Acid
    • CS-0131910
    • alpha -Methyl-4-propylphenylacetic Acid
    • AKOS010488834
    • 3585-47-5
    • V35DW8V3WE
    • BENZENEACETIC ACID, .ALPHA.-METHYL-4-PROPYL-
    • HY-131258
    • DTXSID80564973
    • .ALPHA.-METHYL-4-PROPYLBENZENEACETIC ACID
    • Hydratropic acid, p-propyl-
    • DA-54222
    • 1ST161048
    • G78834
    • インチ: InChI=1S/C12H16O2/c1-3-4-10-5-7-11(8-6-10)9(2)12(13)14/h5-9H,3-4H2,1-2H3,(H,13,14)
    • InChIKey: DMJYWNOMDAPUTN-UHFFFAOYSA-N
    • ほほえんだ: CC(C1C=CC(CCC)=CC=1)C(O)=O

計算された属性

  • せいみつぶんしりょう: 192.11500
  • どういたいしつりょう: 192.115029749g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 181
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 37.3Ų

じっけんとくせい

  • 密度みつど: 1.047
  • ふってん: 310.5°C at 760 mmHg
  • フラッシュポイント: 207.5°C
  • 屈折率: 1.524
  • PSA: 37.30000
  • LogP: 2.82720

Ibuprofen impurity 1 セキュリティ情報

Ibuprofen impurity 1 税関データ

  • 税関コード:2916399090
  • 税関データ:

    中国税関コード:

    2916399090

    概要:

    29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

    要約:

    29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

Ibuprofen impurity 1 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1251825-5mg
-Methyl-4-propylphenylacetic Acid
3585-47-5 95%
5mg
$340 2023-05-17
TRC
M320580-5mg
a-Methyl-4-propylphenylacetic Acid
3585-47-5
5mg
$ 190.00 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X94565-500mg
α-Methyl-4-propylphenylacetic Acid
3585-47-5 95%
500mg
¥1618.0 2023-09-05
MedChemExpress
HY-131258-5mg
Ibuprofen impurity 1
3585-47-5
5mg
¥2000 2023-03-07
Aaron
AR007F0W-100mg
α-Methyl-4-propylphenylacetic Acid
3585-47-5 95%
100mg
$1345.00 2025-01-23
eNovation Chemicals LLC
Y3114700-100mg
a-Methyl-4-propylphenylacetic Acid
3585-47-5 95%
100mg
$1110 2024-06-07
Aaron
AR007F0W-5mg
α-Methyl-4-propylphenylacetic Acid
3585-47-5 95%
5mg
$317.00 2025-01-23
eNovation Chemicals LLC
Y3114700-25mg
a-Methyl-4-propylphenylacetic Acid
3585-47-5 95%
25mg
$570 2025-02-26
ChemScence
CS-0131910-5mg
Ibuprofen impurity 1
3585-47-5
5mg
$200.0 2021-09-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X94565-1g
α-Methyl-4-propylphenylacetic Acid
3585-47-5 95%
1g
¥2558.0 2023-09-05

Ibuprofen impurity 1 合成方法

Ibuprofen impurity 1 関連文献

Ibuprofen impurity 1に関する追加情報

Comprehensive Analysis of Ibuprofen Impurity 1 (CAS No. 3585-47-5): Synthesis, Characterization, and Pharmaceutical Significance

In the realm of pharmaceutical quality control, Ibuprofen Impurity 1 (CAS 3585-47-5) has garnered significant attention as a critical process-related impurity in the manufacturing of the widely used NSAID, ibuprofen. This compound, chemically identified as 1-(4-isobutylphenyl)ethanol, is a key intermediate or byproduct during ibuprofen synthesis. With increasing regulatory scrutiny on drug purity standards—especially for over-the-counter medications—understanding this impurity's properties, analytical detection methods, and control strategies has become paramount for manufacturers and researchers alike.

The structural relationship between Ibuprofen Impurity 1 and the parent drug molecule makes it a frequent subject of pharmaceutical impurity profiling studies. Recent trends in ICH Q3A guidelines compliance have driven more laboratories to develop sensitive HPLC and LC-MS methods for its quantification at ppm levels. Notably, the 2023 USP updates on ibuprofen monographs explicitly reference this impurity, reflecting its regulatory importance. Analytical chemists often search for "CAS 3585-47-5 HPLC method" or "Ibuprofen related substances testing" when developing quality protocols.

From a synthetic chemistry perspective, 3585-47-5 typically forms during the carbonyl reduction step in ibuprofen production. Process chemists actively investigate "how to minimize Ibuprofen Impurity 1" through optimized catalytic conditions or alternative synthetic routes. Green chemistry initiatives have spurred interest in enzymatic approaches that potentially reduce this impurity's formation while improving overall process sustainability—a hot topic in pharmaceutical manufacturing optimization circles.

The thermal stability and polymorphic behavior of Ibuprofen Impurity 1 have become subjects of recent research, particularly regarding its potential impact on drug product stability. Stability-indicating methods capable of distinguishing this impurity from degradation products are frequently searched as "forced degradation studies for ibuprofen." These studies gain importance as regulatory agencies emphasize quality by design (QbD) principles throughout product lifecycles.

Advanced characterization techniques like NMR spectroscopy and X-ray crystallography have been employed to fully elucidate the structure of CAS 3585-47-5. Such data proves invaluable when addressing "ibuprofen impurity identification" challenges during method validation or regulatory submissions. The compound's chromatographic behavior under various pH conditions remains a common troubleshooting point for analysts, with many searching for "Ibuprofen Impurity 1 retention time" in reversed-phase systems.

Recent publications highlight the importance of genotoxic impurity assessment for Ibuprofen Impurity 1, though current data suggests it doesn't fall under this concerning category. This distinction makes it a valuable reference standard when establishing analytical method specificity for potentially more harmful impurities. Quality control laboratories often seek "ibuprofen impurity reference standards" to ensure accurate quantification during routine testing.

The pharmaceutical industry's shift toward continuous manufacturing has renewed interest in real-time monitoring of process impurities like 3585-47-5. PAT (Process Analytical Technology) approaches utilizing Raman spectroscopy or NIR probes are being explored to dynamically control impurity levels—a development frequently discussed in Industry 4.0 pharmaceutical applications. Such technological advancements address growing demands for both quality and manufacturing efficiency.

From a regulatory standpoint, the evolving thresholds for ICH identification thresholds have kept Ibuprofen Impurity 1 relevant in compliance discussions. Many quality professionals search for "ibuprofen impurity limits pharmacopeia" to stay updated with changing requirements across different markets. The compound serves as an excellent case study when examining regional differences in impurity control strategies between FDA, EMA, and other regulatory bodies.

In conclusion, Ibuprofen Impurity 1 (CAS 3585-47-5) represents more than just a quality control parameter—it embodies the pharmaceutical industry's ongoing challenges in balancing synthetic efficiency, analytical precision, and regulatory compliance. As ibuprofen maintains its position as one of the world's most consumed medications, understanding and controlling this impurity remains crucial for ensuring patient safety and product quality in an increasingly stringent global regulatory environment.

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